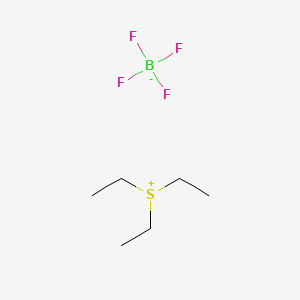
Triethylsulfonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C6H15BF4S. It is a salt composed of a triethylsulphonium cation and a tetrafluoroborate anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Triethylsulfonium tetrafluoroborate can be synthesized through the reaction of triethylsulphonium iodide with silver tetrafluoroborate. The reaction is typically carried out in an organic solvent such as acetonitrile. The general reaction scheme is as follows:
(C2H5)3S+I−+AgBF4→(C2H5)3S+BF4−+AgI
The reaction mixture is stirred at room temperature, and the resulting precipitate of silver iodide is filtered off. The filtrate is then concentrated to obtain triethylsulphonium tetrafluoroborate(1-) as a crystalline solid.
Industrial Production Methods
Industrial production methods for triethylsulphonium tetrafluoroborate(1-) involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Triethylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with triethylsulphonium tetrafluoroborate(1-) include:
Nucleophiles: Such as halides, cyanides, and thiolates.
Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.
Major Products
The major products formed from reactions involving triethylsulphonium tetrafluoroborate(1-) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulphonium salts.
科学的研究の応用
Organic Synthesis
Methylation Reagent
TESFB serves as a potent methylating agent in organic synthesis. Its positively charged triethylsulfonium cation can effectively methylate nucleophiles, making it a valuable tool in the preparation of various methylated compounds. Compared to traditional methylating agents like methyl triflate, TESFB exhibits higher reactivity and stability under certain conditions, which enhances its utility in electrophilic methylation reactions .
Esterification Processes
TESFB is particularly effective in esterification reactions, where it can methylate carboxylic acids. This application is critical in synthesizing esters that are otherwise challenging to produce using conventional methods.
Comparison with Other Methylating Agents
The following table summarizes the properties of TESFB compared to other common methylating agents:
| Compound Name | Reactivity | Stability |
|---|---|---|
| Triethylsulfonium tetrafluoroborate | High | Moderate |
| Trimethylsulfonium iodide | Moderate | Low |
| Trimethylsulfonium chloride | Low | Low |
| Methyl triflate | Very high | Hazardous |
Electrochemistry
Ionic Liquids and Electrolytes
Recent research has highlighted the potential of TESFB-based ionic liquids as electrolytes in lithium-ion batteries. These ionic liquids exhibit favorable electrochemical properties, such as high ionic conductivity and thermal stability, making them suitable for energy storage applications . The incorporation of TESFB into electrolyte formulations can enhance the performance and safety of lithium batteries.
Semiconductor Processing
Photoresist Stripper Applications
TESFB has been utilized in semiconductor manufacturing processes, particularly as a component in photoresist strippers. Its ability to remove resist materials without damaging underlying substrates makes it advantageous for cleaning during semiconductor fabrication. This application is especially relevant for substrates containing copper or other sensitive materials .
Corrosion Inhibition
In addition to its cleaning capabilities, TESFB functions as a corrosion inhibitor during semiconductor processing. It helps protect metal surfaces from corrosion while facilitating the removal of etching residues and contaminants . The effectiveness of TESFB in these applications underscores its importance in maintaining the integrity of semiconductor devices.
Case Studies
Electrochemical Performance in Lithium Batteries
A study demonstrated that TESFB-based ionic liquids improved the cycling stability and capacity of lithium-ion batteries compared to conventional electrolytes. The unique properties of TESFB contributed to reduced electrolyte decomposition and enhanced ion transport within the battery system .
Application in Semiconductor Manufacturing
Another research effort focused on the effectiveness of TESFB as a photoresist stripper. The study found that using TESFB significantly reduced processing times and improved yield rates by effectively removing unwanted materials without harming delicate components .
作用機序
The mechanism of action of triethylsulphonium tetrafluoroborate(1-) involves the interaction of the triethylsulphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the cation to participate in various chemical reactions. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.
類似化合物との比較
Similar Compounds
- Trimethylsulfonium tetrafluoroborate
- Triethyloxonium tetrafluoroborate
- Tetramethylammonium tetrafluoroborate
Uniqueness
Triethylsulfonium tetrafluoroborate is unique due to its specific cationic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and other scientific research applications.
特性
CAS番号 |
368-40-1 |
|---|---|
分子式 |
C6H15BF4S |
分子量 |
206.06 g/mol |
IUPAC名 |
triethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 |
InChIキー |
ZHCOPRRLRPZVDR-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC[S+](CC)CC |
正規SMILES |
[B-](F)(F)(F)F.CC[S+](CC)CC |
Key on ui other cas no. |
368-40-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















